6-morpholin-4-yl-1H-indole-2-carboxylic acid
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Overview
Description
6-morpholin-4-yl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholin-4-yl-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with morpholine. One common method includes the use of thionyl chloride to convert indole-2-carboxylic acid to its acyl chloride derivative, which then reacts with morpholine to form the desired product . The reaction conditions often involve the use of dry chloroform as a solvent and pyridine as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-morpholin-4-yl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
6-morpholin-4-yl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-morpholin-4-yl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: A precursor in the synthesis of 6-morpholin-4-yl-1H-indole-2-carboxylic acid.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its ability to interact with a broader range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-morpholin-4-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-7-9-1-2-10(8-11(9)14-12)15-3-5-18-6-4-15/h1-2,7-8,14H,3-6H2,(H,16,17) |
InChI Key |
UHVZNYTVGQWEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C=C(N3)C(=O)O |
Origin of Product |
United States |
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